6-Phenylpiperidin-2-one
Overview
Description
6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO . It is a compound of interest due to its unique biochemical properties .
Synthesis Analysis
Piperidines, including 6-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 6-Phenylpiperidin-2-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C11H13NO/c13-11-8-4-7-10 (12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2, (H,12,13) .Chemical Reactions Analysis
Piperidine-containing compounds, such as 6-Phenylpiperidin-2-one, are key synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .Physical And Chemical Properties Analysis
6-Phenylpiperidin-2-one has a molecular weight of 175.23 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.099714038 g/mol . The topological polar surface area of the compound is 29.1 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Diastereoselective Preparation for Drug Synthesis : 6-Phenylpiperidin-2-one derivatives have been utilized in the diastereoselective preparation of complex organic compounds. For instance, a study by Malassene et al. (2003) focused on using 2-alkyl-N-phenylpiperidines for constructing the carbon framework of perhydrohistrionicotoxin (Malassene et al., 2003).
- Asymmetric Synthesis of Piperidinones : Gaucher et al. (2009) developed a synthesis method for (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonists (Gaucher et al., 2009).
Biological and Pharmacological Research
- Dopamine Receptor Studies : Kara et al. (2010) investigated the activity of phenylpiperidines, including compounds structurally related to 6-Phenylpiperidin-2-one, at D2 dopamine receptors, suggesting their potential application in treating brain disorders like schizophrenia (Kara et al., 2010).
- Development of Selective Ligands : Research by Xiao et al. (2005) demonstrated the use of N-Boc-2-phenylpiperidine in the synthesis of a potent NK1 ligand, exemplifying the role of 6-Phenylpiperidin-2-one derivatives in developing selective receptor antagonists (Xiao et al., 2005).
Advanced Compound Synthesis
- Synthesis of Piperazine Derivatives : Gallicchio and Bell (2009) outlined a methodology for preparing 6-phenylpiperazin-2-ones, demonstrating the versatility of 6-Phenylpiperidin-2-one in synthesizing novel compounds (Gallicchio & Bell, 2009).
- Ring Expansion and Derivative Synthesis : Cochi et al. (2009) described a short route to 2-phenylpiperidin-3-ol derivatives, highlighting the chemical versatility of 6-Phenylpiperidin-2-one and its derivatives in synthesizing complex molecules (Cochi et al., 2009).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
6-phenylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHFDURADIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344896 | |
Record name | 6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpiperidin-2-one | |
CAS RN |
41419-25-4 | |
Record name | 6-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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